molecular formula C10H16ClN3 B13936802 (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine

Cat. No.: B13936802
M. Wt: 213.71 g/mol
InChI Key: VEWSIPZSBCVFCN-UHFFFAOYSA-N
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Description

(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine, also known by its CAS number 914349-24-7, is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is primarily recognized as a key intermediate or precursor in the synthesis of more complex molecules. Its structure, featuring a chloropyridyl group and a tertiary amine, is characteristic of compounds that target neurotransmitter systems. This compound is part of a class of ligands investigated for their interaction with histamine receptors , and it has been specifically cited in patent literature as an intermediate for preparing substituted benzimidazole derivatives. These derivatives are explored as potent and selective histamine H3 receptor antagonists . The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters like acetylcholine, dopamine, and serotonin in the central nervous system. Therefore, research tools targeting this receptor are vital for studying its role in cognitive processes, sleep-wake cycles, and disorders such as narcolepsy, attention deficit hyperactivity disorder (ADHD), and schizophrenia. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on this compound as a high-purity building block for the development of novel neuropharmacological probes.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

1-N-[(6-chloropyridin-3-yl)methyl]-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H16ClN3/c1-10(2,12)7-13-5-8-3-4-9(11)14-6-8/h3-4,6,13H,5,7,12H2,1-2H3

InChI Key

VEWSIPZSBCVFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=CN=C(C=C1)Cl)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine typically involves:

  • Functionalization of a 6-chloropyridine derivative to introduce a suitable leaving group or reactive site at the 3-position.
  • Preparation of the 2-amino-2-methylpropyl moiety, often derived from commercially available or easily synthesized precursors.
  • Coupling of these two fragments via nucleophilic substitution or reductive amination methods to form the methylene bridge linking the amine groups.

Preparation of the 6-Chloropyridin-3-yl Methyl Intermediate

A key precursor is the 6-chloropyridin-3-yl methyl derivative. This intermediate can be prepared by:

  • Chlorination of pyridine derivatives to introduce the chlorine atom at the 6-position.
  • Functionalization at the 3-position to introduce a methyl halide or aldehyde group suitable for further amination.

Preparation of the 2-Amino-2-methylpropyl Fragment

The 2-amino-2-methylpropyl group is commonly derived from tert-butylamine or similar amines, which can be functionalized to introduce the amino group at the 2-position of the methylpropyl chain. This fragment is usually prepared via:

  • Amination of suitable alkyl halides or alcohols.
  • Protection and deprotection steps if necessary to control reactivity during coupling.

Coupling Methods to Form (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine

5.1 Reductive Amination

One of the most straightforward and commonly employed methods is reductive amination, where:

  • The 6-chloropyridin-3-yl methyl aldehyde or ketone intermediate is reacted with 2-amino-2-methylpropylamine.
  • The imine intermediate formed is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • This method provides good yields and selectivity under mild conditions.

5.2 Nucleophilic Substitution

Alternatively, nucleophilic substitution reactions can be employed:

  • The 6-chloropyridin-3-yl methyl halide (e.g., bromide or chloride) is reacted with the 2-amino-2-methylpropylamine under basic conditions.
  • The amine acts as a nucleophile displacing the halide to form the methylene-linked amine.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and toluene depending on the coupling method.
  • Temperature: Reactions are typically carried out at room temperature to moderate heating (30–90 °C) to optimize yield and minimize side reactions.
  • Catalysts: Acid catalysts or phase transfer catalysts may be used in some steps to enhance reaction rates, particularly in chlorination or nucleophilic substitution steps.

Representative Synthetic Procedure (Based on Patent WO2016029146A1 and Related Literature)

Step Reagents & Conditions Outcome
1. Preparation of 6-chloropyridin-3-yl methyl halide Chlorination of 3-methylpyridine derivative using phosphorus oxychloride or thionyl chloride at 50–120 °C for 3–24 h 6-chloropyridin-3-yl methyl chloride or bromide
2. Coupling with 2-amino-2-methylpropylamine Reaction in methanol or ethanol at 30–60 °C with excess amine, optionally using NaBH3CN for reductive amination Formation of (2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine
3. Purification Crystallization or chromatography Pure target compound

Yields and Purity

  • Yields for the coupling step generally range from 60% to 85%, depending on reaction optimization and purification methods.
  • Purity is typically confirmed by NMR, HPLC, and mass spectrometry.

Challenges and Optimization

  • Chlorination steps require careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.
  • Reductive amination must be controlled to avoid over-reduction or side reactions.
  • Selection of solvent and catalyst can significantly impact yield and purity.

Summary Table of Preparation Methods

Preparation Step Method Reagents Conditions Yield (%) Notes
Chlorination of pyridine derivative Electrophilic substitution Phosphorus oxychloride, thionyl chloride 50–120 °C, 3–24 h 70–85 Control of temperature critical
Formation of methyl halide intermediate Halogenation of methyl group NBS, PBr3 (alternative) Room temp to reflux 65–80 Depends on halogen source
Coupling via reductive amination Imine formation + reduction 2-amino-2-methylpropylamine, NaBH3CN 30–60 °C, 2–6 h 70–85 Mild conditions, high selectivity
Coupling via nucleophilic substitution SN2 reaction 2-amino-2-methylpropylamine, base 40–80 °C, 4–12 h 60–75 Requires good leaving group

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-[(6-chloro-3-pyridinyl)methyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 6-chloropyridin-3-yl group or analogous amine substituents.

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
(2-Amino-2-methylpropyl)[(6-chloropyridin-3-yl)methyl]amine (438542-87-1) C₁₀H₁₆ClN₃ 213.71 6-Chloropyridin-3-ylmethyl + 2-amino-2-methylpropylamine
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (1060812-06-7) C₉H₁₃ClN₂ 184.67 6-Chloropyridin-3-yl + 2-methylpropylamine (simpler amine chain)
N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (Metabolite A) C₁₁H₁₆ClN₃ 225.72 6-Chloropyridin-3-ylmethyl + ethyl-methyl ethenediamine (unsaturated backbone)
N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C) C₉H₁₄ClN₃ 199.68 6-Chloropyridin-3-ylmethyl + ethylmethanediamine (shorter chain, saturated)
(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine C₁₂H₁₆ClN₅OS 313.81 Thienopyrimidine core + morpholino and methylamine substituents (distinct heterocycle)
Key Observations:

Impact of Amine Substituents: The target compound’s 2-amino-2-methylpropyl group introduces steric bulk compared to simpler amines like 2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine . This may influence solubility, bioavailability, or receptor binding. Metabolites of nitenpyram (e.g., Metabolite A and C) feature ethenediamine or methanediamine chains, which are less branched and may confer different reactivity or degradation pathways .

Role of Heterocyclic Cores: Replacement of the pyridine ring with a thieno[3,2-d]pyrimidine core (as in ) introduces a larger, more complex heterocycle, likely altering electronic properties and target interactions.

Chlorine Substitution :

  • All compounds retain the 6-chloropyridin-3-yl group, suggesting chlorine’s critical role in electronic effects (e.g., enhancing lipophilicity or stabilizing π-π interactions) .

Biological Activity

(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 6-chloropyridine moiety attached to a 2-amino-2-methylpropyl group. Its molecular formula is C10H13ClN2C_{10}H_{13}ClN_2, and it features both amine and aromatic functionalities that contribute to its biological activity.

Research indicates that (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine interacts with various biological targets, including:

  • Inhibition of Enzymatic Activity : The chloropyridine ring is believed to interfere with enzymatic pathways critical for bacterial survival and proliferation.
  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tubulin polymerization, a vital process for cell division, thus exhibiting potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Mechanism References
AntimicrobialInhibits bacterial growth by targeting metabolic pathways
AnticancerInhibits tubulin polymerization
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study demonstrated that (2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism involved interference with cell wall synthesis and metabolic functions essential for bacterial growth .
  • Anticancer Studies :
    • In vitro experiments showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the disruption of microtubule dynamics, which are critical for mitosis .
  • Toxicological Assessment :
    • Toxicity studies indicated that while the compound has potent biological activity, it also presents risks at higher concentrations. Acute toxicity tests revealed effects such as skin irritation and gastrointestinal distress when administered inappropriately .

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